molecular formula C21H24BrN3O3 B2361043 (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034579-09-2

(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2361043
CAS No.: 2034579-09-2
M. Wt: 446.345
InChI Key: DBBRNAZBYGZERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a sophisticated chemical building block designed for research and development in medicinal chemistry. This compound features a bromopyrimidine headgroup, a piperidine linker, and a tetrahydro-2H-pyran scaffold, a structural motif prevalent in pharmaceuticals and bioactive molecules. Its primary research value lies in its potential as a key intermediate for the synthesis of novel small molecule libraries. Researchers can utilize the reactive 5-bromopyrimidine moiety in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce diverse aromatic and heteroaromatic systems. The piperidine and tetrahydropyran subunits are privileged structures known to contribute favorably to a compound's pharmacokinetic profile, including solubility and metabolic stability. This makes the compound particularly valuable for probing structure-activity relationships (SAR) in drug discovery programs, especially those targeting protein kinases, GPCRs, or other therapeutic targets where such chemotypes are relevant. It is supplied as a high-grade solid to ensure consistency in experimental outcomes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O3/c22-17-13-23-20(24-14-17)28-18-7-4-10-25(15-18)19(26)21(8-11-27-12-9-21)16-5-2-1-3-6-16/h1-3,5-6,13-14,18H,4,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBRNAZBYGZERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)OC4=NC=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrimidine moiety : The presence of a bromine atom at the 5-position enhances its reactivity and biological interactions.
  • Piperidine ring : This nitrogen-containing heterocycle is known for its role in enhancing binding affinity to biological targets.
  • Tetrahydropyran group : This cyclic ether contributes to the compound's lipophilicity and overall pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of pyrimidine : The starting material is 5-bromopyrimidine, which is synthesized through standard bromination techniques.
  • Formation of the piperidine derivative : The bromopyrimidine reacts with piperidine under basic conditions to form the piperidine-linked product.
  • Methanone formation : The final step involves the reaction of the piperidine derivative with a suitable acylating agent to introduce the methanone functionality.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromopyrimidine moiety can engage in hydrogen bonding and π-stacking interactions with nucleic acids or proteins, potentially inhibiting their function.

Anticancer Activity

Research indicates that similar pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with piperidine structures have shown efficacy in inhibiting Na+/K(+)-ATPase and Ras oncogene activity in various cancer cell lines, which suggests that our compound may also possess similar activities .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in several human cancer cell lines. For example:

  • Cell Line Testing : Compounds structurally related to this compound displayed growth inhibition comparable to established anticancer agents, indicating potential therapeutic applications.

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

  • Study on Na+/K(+)-ATPase Inhibition : A study found that certain piperidine derivatives significantly inhibited Na+/K(+)-ATPase activity, leading to reduced viability in glioma cells .
  • Antitumor Efficacy : Another investigation reported that pyrimidine derivatives exhibited cytotoxic effects against melanoma and non-small-cell lung cancers, supporting their role as potential anticancer agents .

Data Table

The following table summarizes key properties and biological activities associated with this compound and related compounds:

Property/ActivityValue/Description
Molecular FormulaC20H20BrN5O2
Molecular Weight442.3 g/mol
Anticancer ActivityInhibits cancer cell growth
Mechanism of ActionInhibition of Na+/K(+)-ATPase
Related Cell LinesGlioma, melanoma, non-small-cell lung cancers

Comparison with Similar Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives are widely explored for their pharmacological properties. The target compound’s 5-bromo substitution distinguishes it from analogues with amino or sulfonyl groups. For example:

  • (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1) replaces bromine with an amino group and incorporates a pyrazolo-pyrimidine core.
  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one () lacks the piperidine and pyran groups but shares a pyrimidine core. Its methylbenzoyl and methylphenyl substituents reduce polarity, which may limit bioavailability compared to the target compound’s bromine and phenylpyran groups .

Table 1: Pyrimidine Derivatives Comparison

Compound Pyrimidine Substituent Key Features Inferred Properties
Target compound 5-Bromo Bromine (electronegative), piperidine High binding specificity, moderate logP
(5-Amino-pyridin-2-yl)-methanone 5-Amino Amino (H-bond donor), sulfonylphenyl Enhanced solubility, target affinity
1-Amino-5-(4-methylbenzoyl)-... None Methylbenzoyl, methylphenyl Low polarity, limited bioavailability
Piperidine/Pyrrolidine-Containing Analogues

The piperidine ring in the target compound is critical for conformational flexibility. Contrast with:

  • 2-(4-Benzyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one () uses a benzylpiperidine group but replaces the pyran with a thiazolidinone-thioxo system. The thioxo group may confer redox activity, while the furanylmethyl substituent adds steric complexity .
  • 5-((R)-3-((4-Bromo-5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-4-chloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one () substitutes piperidine with pyrrolidine (5-membered ring) and uses a chloropyridinyl group. The smaller pyrrolidine ring may restrict conformational flexibility compared to piperidine .

Table 2: Piperidine/Pyrrolidine Derivatives Comparison

Compound Ring Type Key Substituents Inferred Properties
Target compound Piperidine 5-Bromopyrimidin-2-yloxy, phenylpyran Balanced flexibility and lipophilicity
2-(4-Benzyl-1-piperidinyl)-... Piperidine Thiazolidinone-thioxo, furanylmethyl Redox activity, high steric bulk
5-((R)-3-((4-Bromo-5-chloro... Pyrrolidine Chloropyridinyl, pyridazinone Restricted flexibility, halogen effects
Tetrahydro-2H-Pyran Analogues

The 4-phenyltetrahydro-2H-pyran group in the target compound contrasts with other pyran derivatives:

  • 5-[(tetrahydro-2H-pyran-4-yl)oxy]-4-quinazolinamine (Biopharmacule, ) uses a pyran-4-yloxy group linked to a quinazolinamine core.
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate () replaces pyran with a chromen-4-one system. The chromenone’s conjugated carbonyl may enhance UV absorption but reduce metabolic stability .

Table 3: Tetrahydro-2H-Pyran Derivatives Comparison

Compound Pyran Substituent Core Structure Inferred Properties
Target compound 4-Phenyl Piperidinyl-methanone High lipophilicity, aromatic stacking
5-[(tetrahydro-2H-pyran-4-yl)oxy]-... None Quinazolinamine Moderate affinity, lower steric bulk
Methyl 4-(4-amino-1-(1-(5-fluoro... Chromen-4-one Pyrazolo-pyrimidine UV activity, potential metabolic issues

Preparation Methods

Starting Material: N-Boc-3-piperidinecarboxylic Acid

The synthesis begins with N-Boc-3-piperidinecarboxylic acid, a commercially available building block. Esterification with methanol and trimethyl orthoformate yields N-Boc-3-piperidinecarboxylate (Step 1, 85% yield). Reduction using lithium aluminum hydride (LiAlH₄) converts the ester to N-Boc-3-hydroxymethylpiperidine (Step 2, 78% yield).

Ether Formation with 5-Bromopyrimidin-2-ol

The hydroxyl group undergoes nucleophilic substitution with 5-bromopyrimidin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form N-Boc-3-((5-bromopyrimidin-2-yl)oxy)piperidine (Step 3, 62% yield). Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane yields the free amine, 3-((5-bromopyrimidin-2-yl)oxy)piperidine (Step 4, 95% yield).

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-yl Methanone

Preparation of Tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

Tetrahydro-2H-pyran-4-carboxylic acid serves as the starting material. Activation via oxalyl chloride forms the acid chloride, which reacts with diazomethane to yield α-diazoketone intermediates (Step 5, 70% yield). Treatment with 48% HBr generates 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (Step 6, 65% yield).

Final Coupling via Amide Bond Formation

Activation of the Tetrahydropyran-Phenyl Ketone

The ketone is converted to a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and carbodiimide coupling agents (EDC, HOBt) in dichloromethane (Step 8, 82% yield).

Nucleophilic Acyl Substitution

Reaction of the Weinreb amide with 3-((5-bromopyrimidin-2-yl)oxy)piperidine in THF at 0°C to room temperature affords the target compound (Step 9, 68% yield).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 2H, pyrimidine-H), 7.35–7.28 (m, 5H, phenyl-H), 4.12–4.08 (m, 2H, piperidine-OCH₂), 3.85–3.80 (m, 2H, pyran-OCH₂), 3.30–3.25 (m, 1H, piperidine-CH), 2.90–2.85 (m, 1H, pyran-CH), 1.90–1.70 (m, 4H, piperidine/pyran-CH₂).
  • ¹³C NMR : δ 195.2 (C=O), 162.1 (pyrimidine-C), 140.5–125.3 (phenyl-C), 68.9 (pyran-OCH₂), 52.1 (piperidine-NCH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₃BrN₃O₃ [M+H]⁺: 480.0854; Found: 480.0856.

Optimization and Challenges

Ether Bond Stability

The pyrimidine-piperidine ether linkage is sensitive to acidic conditions. Substituting HCl with TFA during Boc deprotection minimizes hydrolysis.

Ketone Reactivity

Weinreb amide intermediates prevent over-reduction during coupling, ensuring high regioselectivity.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone?

Answer: The synthesis typically involves:

  • Step 1: Coupling of 5-bromopyrimidin-2-ol with a piperidine derivative under Mitsunobu conditions (e.g., using DIAD and PPh3) to form the ether linkage.
  • Step 2: Reaction of the intermediate with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride via nucleophilic acyl substitution.
    Optimization:
  • Control reaction temperature (50–70°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Use column chromatography or recrystallization for purification, monitoring purity via HPLC (≥95% purity threshold) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1DIAD, PPh3, THF, 60°C7288
2DMF, 70°C, 12h6592

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine-piperidine ether and carbonyl connectivity. Key signals include δ 8.6 ppm (pyrimidine H) and δ 4.3 ppm (piperidinyloxy H) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., C21H23BrN4O3) .
  • X-ray Crystallography: Optional for absolute configuration determination if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate bioactivity?

Answer:

  • In vitro binding assays: Screen against target receptors (e.g., kinases or GPCRs) using fluorescence polarization or SPR.
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values reported .
  • Solubility/stability: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Substituent variation: Replace the 5-bromo group on pyrimidine with Cl, CF3, or methyl to modulate electron density and binding affinity .
  • Scaffold hopping: Substitute tetrahydro-2H-pyran with morpholine or piperazine rings to alter steric and electronic properties .
  • Data analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target engagement .

Table 2: Example SAR Data for Analogues

R Group (Pyrimidine)Target IC50 (nM)Solubility (µg/mL)
5-Br12 ± 1.28.5
5-Cl18 ± 2.112.3
5-CF39 ± 0.85.1

Q. How should crystallographic data be interpreted to resolve structural ambiguities?

Answer:

  • Space group determination: Use SHELX for refinement; check for disorder in the tetrahydro-2H-pyran ring .
  • Hydrogen bonding: Identify interactions between the carbonyl group and adjacent residues (e.g., water-mediated H-bonds in the crystal lattice) .
  • Validation: Cross-reference with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. What experimental designs mitigate variability in in vivo pharmacokinetic studies?

Answer:

  • Dosing regimen: Use randomized block designs with n ≥ 6 per group to account for inter-individual variability .
  • Sampling: Collect plasma at t = 0.5, 1, 2, 4, 8, 24h post-dose; analyze via LC-MS/MS .
  • Controls: Include vehicle and reference compound (e.g., warfarin for bioavailability benchmarks) .

Q. How can contradictory data in biological assays be systematically addressed?

Answer:

  • Reproducibility checks: Replicate assays across independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Meta-analysis: Pool data from analogues to identify trends (e.g., lipophilicity vs. off-target effects) .
  • Mechanistic studies: Use CRISPR knockouts or siRNA to confirm target specificity if conflicting activity is observed .

Q. What strategies validate the compound’s metabolic stability and toxicity?

Answer:

  • Microsomal assays: Incubate with human liver microsomes (HLM) + NADPH; monitor parent compound depletion via LC-MS .
  • Reactive metabolite screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
  • In vivo toxicity: 14-day repeat-dose study in rodents (OECD 407 guidelines), tracking ALT/AST levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.